N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide
Description
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pentanamide group at position 2 and a 2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl moiety at position 3. Its molecular formula is C₂₁H₂₀N₄O₂S₂, with a molecular weight of 424.54 g/mol .
Properties
IUPAC Name |
N-[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-2-3-8-14(22)18-16-19-20-17(25-16)24-11-15(23)21-10-9-12-6-4-5-7-13(12)21/h4-7H,2-3,8-11H2,1H3,(H,18,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIAWBSRMKUAFQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C(S1)SCC(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide involves multiple steps:
Formation of the 1,3,4-thiadiazole core: : The thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carbon disulfide under basic conditions.
Indoline derivative attachment: : The indoline moiety can be introduced by reacting 2,3-dihydro-1H-indole with an appropriate aldehyde or ketone.
Introduction of the pentanamide group: : This can be achieved by acylating the thiadiazole intermediate with pentanoyl chloride under appropriate catalytic conditions.
Industrial Production Methods: Large-scale synthesis typically involves optimized reaction conditions, ensuring high yield and purity:
Continuous flow reactors: : To maintain consistent reaction conditions and improve yields.
Catalysis: : Use of specific catalysts to accelerate the reaction without compromising the quality of the product.
Purification: : Techniques like crystallization, filtration, and chromatography to ensure the compound's purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation, particularly at the indoline moiety.
Reduction: : Reduction can occur at various sites, including the thiadiazole ring.
Substitution: : The indoline and thiadiazole rings are prone to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing agents: : e.g., potassium permanganate for oxidation reactions.
Reducing agents: : e.g., sodium borohydride for reduction reactions.
Catalysts: : e.g., palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products:
Oxidation: : Formation of oxo derivatives.
Reduction: : Formation of reduced thiadiazole and indoline derivatives.
Substitution: : Formation of various substituted thiadiazole and indoline compounds depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is represented as C25H23N5O4S. The structure includes indole and thiadiazole moieties, which are known for their biological activity.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects against various diseases:
- Anticancer Activity : Research indicates that compounds with similar structural features exhibit anticancer properties by inducing apoptosis in cancer cells. The indole moiety is particularly noted for its role in cancer therapy.
- Antimicrobial Properties : The thiadiazole ring has been linked to antimicrobial activity. Studies have shown that derivatives of thiadiazole can inhibit the growth of bacteria and fungi.
- Anti-inflammatory Effects : Compounds containing indole and thiadiazole have demonstrated anti-inflammatory effects in preclinical models, suggesting potential uses in treating inflammatory diseases.
Drug Discovery
This compound has been included in screening libraries for drug discovery due to its diverse biological activities. It is part of a larger collection aimed at identifying new drug candidates through high-throughput screening methods.
Case Studies
Several studies have documented the efficacy of similar compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry explored the anticancer effects of indole-based compounds. The results indicated that modifications to the indole structure enhanced cytotoxicity against various cancer cell lines.
- Case Study 2 : Research highlighted in Pharmaceutical Biology reported on the antimicrobial properties of thiadiazole derivatives. The study found that certain substitutions led to increased activity against resistant bacterial strains.
Mechanism of Action
The compound exerts its effects through various mechanisms:
Molecular Targets: : Potential binding to specific proteins or enzymes, altering their activity.
Pathways Involved: : Inhibition or activation of biochemical pathways, leading to therapeutic effects in disease models.
Comparison with Similar Compounds
Key Observations:
- Sulfanyl Linkage : The sulfanyl group in the target compound and its analogs (e.g., ) is critical for hydrogen bonding and enzyme interaction, as seen in oxadiazole-based anticancer agents .
- Indole vs. Phenyl Moieties : Indole-containing derivatives (target compound, ) exhibit enhanced π-π stacking interactions compared to phenyl-substituted analogs (), which may improve binding to hydrophobic enzyme pockets .
Biological Activity
N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide is a compound that incorporates a 1,3,4-thiadiazole moiety known for its diverse biological activities. This article explores the biological activity of this compound through various studies and findings in the literature.
Chemical Structure and Properties
The compound features a complex structure with significant pharmacophoric elements:
- Thiadiazole Ring : Imparts antimicrobial, antifungal, and anticancer properties.
- Indole Derivative : Known for neuroprotective and anticancer effects.
- Pentanamide Side Chain : Potentially enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold exhibit substantial antimicrobial activity. For instance:
- A derivative of thiadiazole demonstrated antibacterial effects against various strains including Xanthomonas oryzae and Fusarium graminearum, with inhibition rates exceeding 50% at concentrations of 100 μg/mL .
- In vitro studies show that thiadiazole derivatives can achieve minimum inhibitory concentrations (MIC) as low as 16–31.25 μg/mL against Gram-positive and Gram-negative bacteria .
Anticancer Activity
The anticancer potential of this compound has been highlighted in several studies:
- Compounds with similar scaffolds have shown IC50 values < 10 μM against various cancer cell lines, indicating strong antiproliferative activity .
- Specific analogs have been reported to outperform standard chemotherapeutics like cisplatin in inhibiting breast cancer cell lines .
Antitubercular Activity
The compound's potential as an antitubercular agent has also been evaluated:
- Some derivatives exhibited significant activity against Mycobacterium tuberculosis, with MIC values comparable to established treatments such as Isoniazid .
Anticonvulsant Activity
Emerging data suggest that certain thiadiazole derivatives possess anticonvulsant properties:
- Studies have indicated that specific compounds within this class can effectively reduce seizure activity in animal models, comparable to traditional anticonvulsants like phenytoin .
Case Studies and Research Findings
Q & A
Q. What analytical approaches are used to determine degradation pathways and stability under physiological conditions?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with LC-MS/MS identify hydrolysis products (e.g., cleavage of sulfanyl groups). Simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) assays quantify degradation kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
